molecular formula C16H18O6 B12324441 5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one

5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one

Cat. No.: B12324441
M. Wt: 306.31 g/mol
InChI Key: UIHZOYPBYMALNP-UHFFFAOYSA-N
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Description

5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one is a naturally occurring flavonoid compound. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is found in various plants and has been the subject of extensive research due to its potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method involves the use of 2,4,6-trihydroxyacetophenone and 4-hydroxy-3-methoxybenzaldehyde as starting materials. The reaction is catalyzed by a base such as sodium hydroxide in an ethanol-water mixture, followed by cyclization to form the flavonoid structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The choice of solvents and catalysts is crucial to ensure the scalability and environmental sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various electrophiles, leading to the formation of ethers and esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, ethers, and esters. These products have distinct chemical and biological properties, making them valuable in various applications.

Scientific Research Applications

5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one is unique due to its specific hydroxyl and methoxy group arrangement, which contributes to its distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound in various research fields.

Properties

Molecular Formula

C16H18O6

Molecular Weight

306.31 g/mol

IUPAC Name

5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C16H18O6/c1-21-13-4-8(2-3-11(13)18)10-7-22-14-6-9(17)5-12(19)15(14)16(10)20/h2-4,7,9,12,14-15,17-19H,5-6H2,1H3

InChI Key

UIHZOYPBYMALNP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=COC3CC(CC(C3C2=O)O)O)O

Origin of Product

United States

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